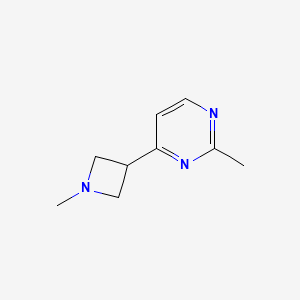

2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine

CAS No.:

Cat. No.: VC16006148

Molecular Formula: C9H13N3

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3 |

|---|---|

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | 2-methyl-4-(1-methylazetidin-3-yl)pyrimidine |

| Standard InChI | InChI=1S/C9H13N3/c1-7-10-4-3-9(11-7)8-5-12(2)6-8/h3-4,8H,5-6H2,1-2H3 |

| Standard InChI Key | LDQNRIXFOWKCSV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=CC(=N1)C2CN(C2)C |

Introduction

2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Its chemical structure features a pyrimidine ring with a methyl group at the 2-position and a 1-methylazetidin-3-yl group at the 4-position. This compound has a molecular weight of approximately 163.22 g/mol and a CAS number of 1794147-60-6, which is used for identification in chemical databases and literature.

Synthesis of 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine

The synthesis of this compound typically involves multi-step organic reactions. These methods often require specific catalysts and solvents to facilitate the desired reactions while minimizing by-products. The detailed synthetic route may vary depending on the starting materials and desired yield, but it generally involves the formation of the pyrimidine core followed by the introduction of the azetidine moiety.

Biological Activity and Potential Applications

Research suggests that compounds with similar structures to 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine may act as inhibitors for certain enzymes or receptors involved in disease processes. For example, pyrimidine derivatives have been explored for their potential in cancer therapies, particularly in inhibiting mutant forms of the epidermal growth factor receptor (EGFR). The azetidine substitution enhances interactions with target proteins, which could be beneficial in drug development.

Comparison with Other Heterocyclic Compounds

Other heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines and pyridopyrimidines, have shown therapeutic potential in various diseases. For instance, pyrazolo[1,5-a]pyrimidines are potent inhibitors of mycobacterial ATP synthase, useful in treating Mycobacterium tuberculosis . Pyridopyrimidines have been explored for their activity against melanoma and other malignancies . These compounds highlight the diverse biological activities achievable through modifications of heterocyclic structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume